molecular formula C19H19Cl2N5O2 B14232786 3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile CAS No. 404868-52-6

3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile

Cat. No.: B14232786
CAS No.: 404868-52-6
M. Wt: 420.3 g/mol
InChI Key: WVYANFNXYFBIGG-UHFFFAOYSA-N
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Description

3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile is an organic compound characterized by its complex structure, which includes a diazenyl group, a nitrile group, and a dichloronitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile typically involves a multi-step process. The initial step often includes the diazotization of 2,6-dichloro-4-nitroaniline, followed by coupling with 4-aminobutyronitrile under controlled conditions to form the desired product. The reaction conditions usually require an acidic medium and a temperature range of 0-5°C to ensure the stability of the diazonium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different applications.

Scientific Research Applications

3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, while the nitrile group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Ethyl{4-[(4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile
  • 3-(Butyl{4-[(6-methoxybenzothiazol-2-yl)azo]phenyl}amino)propanenitrile

Uniqueness

3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile is unique due to the presence of the dichloronitrophenyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

CAS No.

404868-52-6

Molecular Formula

C19H19Cl2N5O2

Molecular Weight

420.3 g/mol

IUPAC Name

3-[N-butyl-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]propanenitrile

InChI

InChI=1S/C19H19Cl2N5O2/c1-2-3-10-25(11-4-9-22)15-7-5-14(6-8-15)23-24-19-17(20)12-16(26(27)28)13-18(19)21/h5-8,12-13H,2-4,10-11H2,1H3

InChI Key

WVYANFNXYFBIGG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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